molecular formula C30H29NO7S B11076194 N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide

N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11076194
M. Wt: 547.6 g/mol
InChI Key: ROEJTSNJEAMNGL-UHFFFAOYSA-N
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Description

N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide: is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of two 3,4-dimethoxybenzyl groups attached to the nitrogen atoms and a sulfonamide group attached to the dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. The dibenzofuran core can be synthesized through electrophilic reactions such as halogenation and Friedel-Crafts reactions . The sulfonamide group is then introduced through sulfonation reactions, and the 3,4-dimethoxybenzyl groups are attached via nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays .

Medicine: Its ability to form stable complexes with biological molecules makes it a valuable tool in drug discovery .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The 3,4-dimethoxybenzyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H29NO7S

Molecular Weight

547.6 g/mol

IUPAC Name

N,N-bis[(3,4-dimethoxyphenyl)methyl]dibenzofuran-2-sulfonamide

InChI

InChI=1S/C30H29NO7S/c1-34-27-12-9-20(15-29(27)36-3)18-31(19-21-10-13-28(35-2)30(16-21)37-4)39(32,33)22-11-14-26-24(17-22)23-7-5-6-8-25(23)38-26/h5-17H,18-19H2,1-4H3

InChI Key

ROEJTSNJEAMNGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(CC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)OC

Origin of Product

United States

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